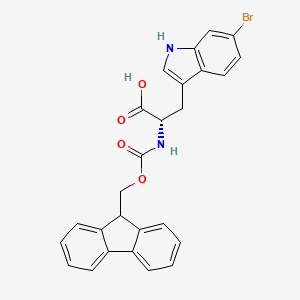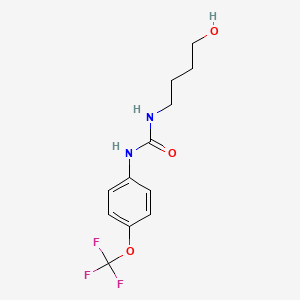
1-(4-Hydroxybutyl)-3-(4-(trifluoromethoxy)phenyl)urea
Vue d'ensemble
Description
1-(4-Hydroxybutyl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C12H15F3N2O3 and its molecular weight is 292.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxybutyl)-3-(4-(trifluoromethoxy)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxybutyl)-3-(4-(trifluoromethoxy)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Agents : Derivatives of this compound, specifically 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea, have shown potential as new anticancer agents, with notable inhibitory activity against cancer cell lines (Jian et al., 2020).
Breast Cancer Treatment : Certain urea derivatives, like bis-urea primaquine with hydroxyphenyl or halogenphenyl substituents, have emerged as promising anti-tumor agents for breast cancer treatment (Perković et al., 2016).
Biomedical Applications : Hydroxybutyl chitosans, synthesized in specific solutions, exhibit excellent biocompatibility, cell proliferation promotion, and antibacterial activities, making them suitable for biomedical applications (Cai et al., 2019).
Neuropeptide Y5 Receptor Antagonists : Trisubstituted phenyl urea derivatives have shown potent antagonist activity against the neuropeptide Y5 receptor, with significant implications for therapeutic applications (Fotsch et al., 2001).
Anti-Inflammatory and Neurodegenerative Disease Treatment : A study on the metabolism of 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea revealed metabolites with potential implications for its safety and effectiveness in treating inflammation and neurodegeneration (Wan et al., 2019).
Proteostasis and Endoplasmic Reticulum Stress : 4-Phenylbutyric acid (4-PBA), a related compound, may help maintain proteostasis and alleviate endoplasmic reticulum stress, potentially alleviating various pathologies (Kolb et al., 2015).
Propriétés
IUPAC Name |
1-(4-hydroxybutyl)-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3/c13-12(14,15)20-10-5-3-9(4-6-10)17-11(19)16-7-1-2-8-18/h3-6,18H,1-2,7-8H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNAVWFSIEHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCCO)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxybutyl)-3-(4-(trifluoromethoxy)phenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



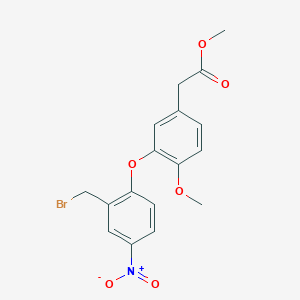
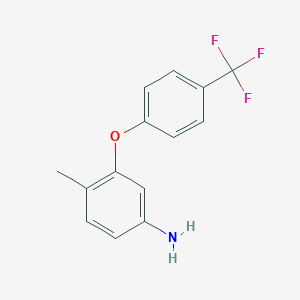

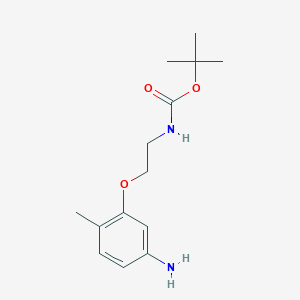

![Methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8167849.png)
![6-Fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8167863.png)
![3'-Chloro-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8167868.png)
![6-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8167877.png)

